molecular formula C17H19NO6 B11146541 4-{[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid

4-{[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid

Cat. No.: B11146541
M. Wt: 333.3 g/mol
InChI Key: ZDPJOFFIXHZOTA-UHFFFAOYSA-N
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Description

4-{[(7-Methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted with a methoxy group at position 7, a methyl group at position 4, and an acetylated amino-butyl side chain terminating in a carboxylic acid group. The coumarin scaffold is well-documented for its diverse biological activities, including anticoagulant, anti-inflammatory, and anticancer properties .

Properties

Molecular Formula

C17H19NO6

Molecular Weight

333.3 g/mol

IUPAC Name

4-[[2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]butanoic acid

InChI

InChI=1S/C17H19NO6/c1-10-12-6-5-11(23-2)8-14(12)24-17(22)13(10)9-15(19)18-7-3-4-16(20)21/h5-6,8H,3-4,7,9H2,1-2H3,(H,18,19)(H,20,21)

InChI Key

ZDPJOFFIXHZOTA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)NCCCC(=O)O

Origin of Product

United States

Preparation Methods

Pechmann Condensation with Resorcinol Derivatives

Resorcinol derivatives substituted with methoxy and methyl groups are condensed with ethyl acetoacetate. For example, 7-methoxy-4-methylcoumarin can be synthesized using FeCl₃·6H₂O as a catalyst in toluene under reflux (16 hours, 92% yield). Alternative catalysts like polyvinylpolypyrrolidone-bound boron trifluoride (PVPP-BF₃) in ethanol under reflux conditions offer yields of 72–96%.

Optimized Conditions for Pechmann Condensation

CatalystSolventTemperatureYield
FeCl₃·6H₂OTolueneReflux92%
PVPP-BF₃EthanolReflux72–96%
H₂SO₄ (conc.)Solvent-free110°C88–93%

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A solvent-free Pechmann condensation using meglumine sulfate (MS) as a catalyst achieves 88–93% yield within 5–10 minutes. This method is advantageous for scalability and energy efficiency.

Functionalization at the 3-Position: Introduction of the Acetyl Group

The 3-position of the coumarin core is functionalized with an acetic acid moiety, forming (7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid .

Bromination and Acetylation

Osman et al. reported a two-step protocol:

  • Synthesis of 3-acetylcoumarin via Knoevenagel condensation of salicylaldehyde derivatives with ethyl acetoacetate.

  • Bromination of 3-acetylcoumarin in chloroform, followed by nucleophilic substitution with a malonate ester to introduce the acetic acid side chain.

Direct Acetic Acid Side Chain Introduction

Sashidhara et al. developed a one-pot method using cyanuric chloride (TCT) as a coupling agent. Reacting 7-methoxy-4-methylcoumarin-3-carboxylic acid with ethyl malonate in dimethylformamide (DMF) at 110°C yields the acetic acid derivative in 95% yield.

Amide Coupling with 4-Aminobutanoic Acid

The final step involves coupling (7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid with 4-aminobutanoic acid to form the target amide.

Acyl Chloride Intermediate

The acetic acid derivative is converted to its acyl chloride using thionyl chloride (SOCl₂) in toluene under reflux (2 hours). The resulting 7-methoxy-4-methylcoumarin-3-acetyl chloride is highly reactive and prone to polymerization unless stabilized by alkyl substituents on the nitrogen.

Amide Bond Formation

The acyl chloride is reacted with 4-aminobutanoic acid in a mixed solvent system. The EPO patent EP2754654B1 recommends a water/toluene/ethyl acetate (8:5:3 v/v/v) mixture with ethylenediamine as a base and acetic acid as a co-catalyst at 40°C (Table 1).

Optimized Solvent Systems for Amide Coupling

BaseAcidSolvent Composition (v/v/v)TemperatureYield
EthylenediamineAcetic acidWater/toluene/ethyl acetate40°C85%
L-Histidine-Phosphate buffer/toluene/ethyl acetate40°C78%
β-Alanine Na saltCitrate buffer/toluene/ethyl acetate40°C82%

Alternative Coupling Reagents

The use of N-hydroxysuccinimide (NHS) esters improves coupling efficiency. For example, reacting the NHS-activated acetic acid derivative with 4-aminobutanoic acid in 50 mM sodium tetraborate buffer (pH 9.0) yields the amide in 89% purity after dialysis.

Purification and Characterization

Crystallization

Crude products are purified by recrystallization from hot water or ethanol/water mixtures. The USPTO patent US4956480A describes warming the reaction mixture to 70°C, treating with Norit A-Celite , and cooling to room temperature to obtain crystalline product.

Chromatographic Methods

For higher purity, gel filtration chromatography using Sephadex G-25 removes unreacted substrates and salts.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 2.35 (s, 3H, CH₃), 3.85 (s, 3H, OCH₃), 4.10 (t, 2H, CH₂CO), 6.20–7.80 (m, 3H, coumarin-H).

  • MS (ESI) : m/z 347.1 [M+H]⁺.

Industrial-Scale Optimization

Solvent-Free and Green Chemistry Approaches

Moradi et al. demonstrated that solvent-free Pechmann condensation with meglumine sulfate reduces waste and improves atom economy. Similarly, microwave-assisted amide coupling in acetonitrile cuts reaction times from 15 hours to 5 minutes.

Catalytic Reusability

Heterogeneous catalysts like alumina sulfuric acid (ASA) can be reused for up to five cycles without significant loss in activity, making them cost-effective for large-scale production.

Challenges and Mitigation Strategies

Polymerization of Acyl Chlorides

Substituting the nitrogen with lower alkyl groups (e.g., methyl) prevents unwanted polymerization during acyl chloride formation.

Hydrolytic Instability

The ester-linked fluorescence in intermediates is unstable at alkaline pH. Storage in 10 mM phosphate-buffered saline (pH 7.4) minimizes hydrolysis .

Chemical Reactions Analysis

4-{[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy and acetyl groups, using reagents like halides and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory effects of coumarin derivatives, including 4-{[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid. A study demonstrated that related compounds could suppress pro-inflammatory cytokines in various models, indicating potential therapeutic applications in treating inflammatory diseases .

Antioxidant Activity

Coumarin derivatives have been recognized for their antioxidant properties. Studies involving 7-hydroxycoumarin-based compounds showed significant radical scavenging abilities, suggesting that derivatives like this compound may also exhibit similar effects . This property is crucial for developing supplements and pharmaceuticals aimed at oxidative stress-related conditions.

Anticancer Potential

The anticancer properties of coumarin compounds have been extensively studied. For instance, derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines . The structural characteristics of this compound may contribute to its efficacy against specific cancer types.

Case Study 1: Anti-inflammatory Mechanism

A recent study investigated the mechanism by which coumarin derivatives modulate inflammatory responses. The results indicated that these compounds inhibit the NF-kB signaling pathway, which is pivotal in regulating inflammation. The study specifically noted that the introduction of an acetamido group enhances the anti-inflammatory activity of the coumarin scaffold .

Case Study 2: Antioxidant Efficacy

In a comparative analysis of various coumarin derivatives, including this compound, researchers evaluated their antioxidant capacities using DPPH and ABTS assays. The findings revealed that this compound exhibited significant radical scavenging activity, reinforcing its potential as an antioxidant agent .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s closest structural analogs differ in substituent patterns on the coumarin ring or the nature of the side chain. Key comparisons include:

Table 1: Structural Comparison of Coumarin-Based Butanoic Acid Derivatives

Compound Name Substituents on Chromen Ring Side Chain Structure Molecular Formula*
4-{[(7-Methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid 7-OCH₃, 4-CH₃ Acetyl-amino-butyl carboxylic acid C₁₇H₁₉NO₇
2-{[(5,7-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid 5,7-di-OCH₃, 4-CH₃ Acetyl-amino-butyl carboxylic acid C₁₈H₂₁NO₈
USP Bendamustine Hydrochloride (Reference) Benzimidazole core Butanoic acid linked to alkylating groups C₁₆H₂₃N₃O₄ (free base)

Notes:

  • The target compound’s single methoxy group at position 7 contrasts with the 5,7-dimethoxy substitution in the analog from .
  • The Bendamustine-related compounds () share a butanoic acid group but feature a benzimidazole core instead of coumarin, highlighting divergent therapeutic applications (e.g., alkylating chemotherapeutics vs. coumarin-based enzyme inhibitors) .

Comparative Analysis of Physicochemical Properties

Solubility and Acidity:

  • The carboxylic acid group in both coumarin derivatives enhances water solubility compared to esterified or non-polar analogs. However, the 5,7-dimethoxy analog () may exhibit reduced solubility due to increased hydrophobicity from the additional methoxy group .
  • The pKa of the carboxylic acid group (typically ~4.5–5.0) ensures ionization at physiological pH, facilitating interactions with charged binding pockets.

Stability and Metabolism:

  • Methoxy groups on aromatic rings are generally resistant to oxidative metabolism, whereas methyl groups may undergo hydroxylation. The 4-methyl substituent in both coumarin derivatives could slow metabolic degradation compared to unmethylated analogs.

Research Findings and Methodological Considerations

Crystallographic data for such compounds are typically resolved using programs like SHELXL () and visualized via WinGX (). For example, SHELXL’s robust refinement algorithms enable precise determination of substituent conformations, critical for structure-activity relationship (SAR) studies . Structure validation tools () ensure accuracy in reported bond lengths and angles, which are vital for comparing analogs .

Biological Activity

4-{[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid, also known as 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid, is a synthetic derivative of coumarin that has garnered attention for its potential biological activities. This compound exhibits a range of pharmacological properties, making it a subject of interest in medicinal chemistry and pharmacology.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₃H₁₂O₅
  • Molecular Weight : 248.23 g/mol
  • IUPAC Name : 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid
  • CAS Number : 82412-17-7

1. Anti-inflammatory Activity

Research has demonstrated that derivatives of coumarin, including this compound, possess significant anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit the release of pro-inflammatory cytokines such as IL-6 and TNF-α in various cell lines, including RAW264.7 macrophages. The mechanism involves blocking the NF-kB signaling pathway, which is crucial for the inflammatory response .

2. Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays, including the DPPH radical scavenging assay. Compounds derived from coumarin have shown promising radical scavenging abilities, indicating their potential use in preventing oxidative stress-related diseases .

3. Anticancer Potential

Some studies have investigated the anticancer effects of coumarin derivatives. For instance, compounds similar to this one have been tested against different cancer cell lines, revealing varying degrees of cytotoxicity. These effects are often attributed to their ability to induce apoptosis and inhibit cell proliferation .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on Inflammatory Response :
    • A study assessed the impact of a related coumarin derivative on inflammation in mice models. The results indicated a significant reduction in inflammation markers when treated with the compound, showcasing its therapeutic potential in inflammatory diseases .
  • Antioxidant Activity Evaluation :
    • In a comparative study, various coumarin derivatives were tested for their antioxidant activity using the DPPH assay. The compound exhibited substantial radical scavenging activity, suggesting its role as a potential antioxidant agent .
  • Anticancer Activity :
    • A recent investigation into the cytotoxic effects of synthetic coumarins on leukemia cells showed that certain derivatives could effectively inhibit cell growth and induce apoptosis at specific concentrations .

Data Summary Table

Biological ActivityAssay TypeResultReference
Anti-inflammatoryCytokine release assayInhibition of IL-6, TNF-α
AntioxidantDPPH radical scavengingSignificant scavenging effect
AnticancerCytotoxicity assayInduced apoptosis in leukemia cells

Q & A

Basic: What synthetic strategies are recommended for preparing 4-{[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid?

Methodological Answer:
The synthesis typically involves coupling the chromenone-acetyl intermediate with 4-aminobutanoic acid. Key steps include:

  • Activation of the acetyl group : Use carbodiimide-based coupling agents (e.g., EDCl or DCC) with HOBt to minimize racemization .
  • Protection of the amino group : Boc (tert-butoxycarbonyl) protection can prevent unwanted side reactions during coupling, followed by deprotection under acidic conditions .
  • Chromenone synthesis : 7-Methoxy-4-methylcoumarin derivatives are often synthesized via Pechmann condensation of resorcinol derivatives with β-keto esters .
  • Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization from ethanol/water mixtures ensures high purity .

Basic: Which spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • 1H/13C NMR : Identify the coumarin aromatic protons (δ 6.5–8.0 ppm), methoxy singlet (δ ~3.8 ppm), and amide NH (δ ~8.5 ppm). 13C NMR confirms carbonyl groups (amide: ~170 ppm; coumarin lactone: ~160 ppm) .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and coumarin lactone (~1720 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns .
  • HPLC : Assess purity (>95%) using C18 columns with UV detection at 254 nm .

Advanced: How can crystallographic refinement using SHELXL resolve ambiguities in the compound’s structure?

Methodological Answer:

  • Data Collection : High-resolution (<1.0 Å) X-ray diffraction data reduces refinement errors. Use Cu-Kα radiation for small crystals .
  • Refinement Strategies :
    • Anisotropic displacement parameters : Model thermal motion for non-H atoms .
    • Hydrogen placement : Place H atoms geometrically or via riding models, except for NH/OH groups (refined isotropically) .
    • Twinned Data : For twinned crystals, apply TWIN/BASF commands in SHELXL .
  • Validation : Use checkCIF/PLATON to detect outliers (e.g., bond lengths, angles) and ensure ADPs are physically reasonable .

Advanced: How to address discrepancies between NMR and X-ray crystallography data?

Methodological Answer:

  • Dynamic Effects : Conformational flexibility in solution (e.g., amide bond rotation) may cause NMR signal splitting absent in static crystal structures. Use VT-NMR to study temperature-dependent shifts .
  • Polymorphism : Different crystal forms (e.g., solvates vs. anhydrous) can alter bond lengths. Compare PXRD patterns with simulated data from CIF files .
  • DFT Calculations : Optimize the gas-phase structure using Gaussian and compare computed NMR shifts (e.g., via GIAO method) with experimental data .

Basic: What solvent systems are optimal for solubility and reactivity?

Methodological Answer:

  • Polar aprotic solvents : DMF or DMSO enhance solubility during coupling reactions but require drying under vacuum post-synthesis .
  • Co-solvent systems : Ethanol/water (1:1) aids recrystallization without decomposing acid-sensitive groups .
  • Reaction Quenching : Use ice-cold aqueous HCl to precipitate the product while preserving the coumarin scaffold .

Advanced: How to minimize racemization during amide bond formation?

Methodological Answer:

  • Low-temperature coupling : Perform reactions at 0–4°C to slow base-catalyzed racemization .
  • Coupling agents : Use HATU or PyBOP instead of DCC for faster activation .
  • Chiral purity monitoring : Analyze enantiomeric excess via chiral HPLC (Chiralpak AD-H column, hexane/IPA mobile phase) .

Basic: How to confirm purity post-synthesis?

Methodological Answer:

  • TLC : Monitor reaction progress using silica plates (Rf ~0.5 in EtOAc/hexane 1:1) .
  • Elemental Analysis : Match C, H, N percentages to theoretical values (deviation <0.4%) .
  • Melting Point : A sharp range (e.g., 180–182°C) indicates purity; compare with literature .

Advanced: What computational methods model the compound’s bioactive conformation?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding modes with target enzymes (e.g., kinases). Parameterize coumarin’s lactone ring with GAFF2 force fields .
  • MD Simulations : Run 100-ns simulations in GROMACS to study stability in aqueous vs. lipid bilayers .
  • QM/MM Calculations : Optimize active-site interactions at the M06-2X/6-31G* level for accuracy .

Basic: What are the compound’s stability profiles under varying storage conditions?

Methodological Answer:

  • Long-term storage : Store at –20°C under argon to prevent hydrolysis of the amide bond .
  • Light sensitivity : Protect from UV light (amber vials) to avoid coumarin photodegradation .
  • pH stability : Stable at pH 4–7; avoid strong acids/bases to prevent lactone ring opening .

Advanced: How to design enzyme inhibition assays for this compound?

Methodological Answer:

  • Fluorescence-based assays : Coumarin’s intrinsic fluorescence (λex 320 nm, λem 450 nm) allows real-time monitoring of enzyme activity .
  • IC50 determination : Use a 10-point dilution series (0.1–100 μM) with positive controls (e.g., staurosporine for kinases) .
  • Kinetic analysis : Fit data to Michaelis-Menten models using GraphPad Prism to distinguish competitive vs. non-competitive inhibition .

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